Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound with a complex structure that includes a pyrrolo[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate typically involves the condensation of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This green synthesis method is characterized by high yields and short reaction times, making it cost-efficient and environmentally friendly.
Industrial Production Methods
These methods minimize the use of solvents and energy, making the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar pyrrolo core and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also have a pyrimidine core and are known for their diverse chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
59495-66-8 |
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Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H11N3O4/c1-3-17-9(15)5-4-11-7-6(5)12-10(16)13(2)8(7)14/h4,11H,3H2,1-2H3,(H,12,16) |
InChI Key |
IXOXTVIIHONZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1NC(=O)N(C2=O)C |
Origin of Product |
United States |
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